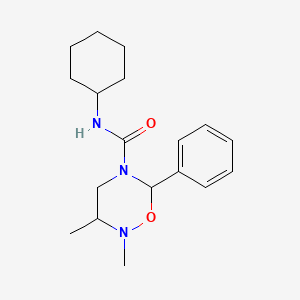

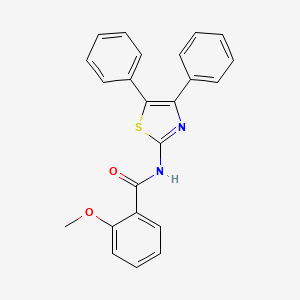

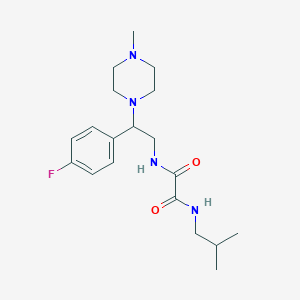

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several interesting substructures, including a pyrazin-2-yl group, a 1H-pyrazol-1-yl group, and a benzofuran-2-carboxamide group. These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The presence of nitrogen in the pyrazole and pyrazine rings could potentially form hydrogen bonds, improving its solubility and bioavailability .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like electrophilic aromatic substitution, nucleophilic addition, and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of aromatic rings and nitrogen could potentially improve its solubility and bioavailability .Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed various synthetic pathways to create derivatives of the mentioned compound, aiming to explore their biological activities. For example, the synthesis of pyrazole and tetrazole-related C-nucleosides with modified sugar moieties has been investigated for their potential cytotoxic and antiviral activities (Popsavin et al., 2002). Similarly, studies on pyrazoline and pyrazole derivatives have shown significant antibacterial and antifungal properties, indicating the compound's relevance in developing antimicrobial agents (Hassan, 2013).

Antimicrobial and Antitubercular Activities

The derivatives of benzofuran and benzo[d]isothiazole, including the focal compound, have been synthesized and screened for their inhibitory activity against Mycobacterium tuberculosis, demonstrating potential as antitubercular agents (Reddy et al., 2014). Furthermore, novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and exhibited in-vitro antibacterial activity against a panel of pathogenic microorganisms (Idrees et al., 2019).

Anticancer and Antifungal Screening

The research also extends to the synthesis and characterization of compounds for antimicrobial screening, including their activity against pathogenic bacteria and fungi. For instance, azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and evaluated for their antibacterial activity (Idrees et al., 2020). These studies indicate the compound's derivatives as potential candidates for antimicrobial and anticancer therapies.

Ethylene Biosynthesis Inhibition

Beyond antimicrobial and anticancer applications, derivatives of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide have been explored for their role in inhibiting ethylene biosynthesis in plants. Ethylene is a crucial phytohormone involved in fruit ripening and flower senescence. Pyrazinamide and its derivatives, related to the focal compound, have shown potential in suppressing ethylene biosynthesis, offering a pathway to reduce postharvest loss in agriculture (Sun et al., 2017).

properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c24-18(17-11-13-3-1-2-4-16(13)25-17)21-8-10-23-9-5-14(22-23)15-12-19-6-7-20-15/h1-7,9,11-12H,8,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNWSFVVEDETQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2864358.png)

![N'-(5-Chloro-2-methoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2864364.png)

![3-(2-(2-chloro-6-fluorophenyl)acetamido)-N-(4-ethoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2864370.png)